molecular formula C9H6Br2ClN3 B2837875 3,5-dibromo-1-(4-chlorobenzyl)-1H-1,2,4-triazole CAS No. 919259-59-9

3,5-dibromo-1-(4-chlorobenzyl)-1H-1,2,4-triazole

Cat. No. B2837875
CAS RN: 919259-59-9
M. Wt: 351.43
InChI Key: KCOYPEXFESQGOT-UHFFFAOYSA-N
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Description

3,5-dibromo-1-(4-chlorobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including those structurally related to 3,5-dibromo-1-(4-chlorobenzyl)-1H-1,2,4-triazole, have been extensively studied for their effectiveness as corrosion inhibitors. For example, studies have demonstrated the efficiency of triazole derivatives in inhibiting the corrosion of mild steel in acidic media. The inhibition process often involves the adsorption of the triazole compound onto the metal surface, forming a protective layer that significantly reduces corrosion rates. This mechanism has been supported by various methods, including electrochemical techniques, weight loss measurements, and theoretical studies which confirm the adsorption behaviors and the efficiency of triazole derivatives as corrosion inhibitors (Lagrenée et al., 2002), (Bentiss et al., 2007).

Supramolecular Chemistry

Triazoles, including 1,2,3-triazoles, are key scaffolds in supramolecular chemistry due to their ability to engage in a wide array of supramolecular interactions. These interactions include hydrogen and halogen bonding, which enable triazoles to act as versatile ligands in coordination chemistry, as well as in the construction of supramolecular assemblies. Their nitrogen-rich structure allows for complexation with various ions, playing a significant role in anion recognition and catalysis. The diverse supramolecular applications of triazoles illustrate their utility beyond simple structural units, offering insights into their potential for creating innovative materials and sensors (Schulze & Schubert, 2014).

properties

IUPAC Name

3,5-dibromo-1-[(4-chlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYPEXFESQGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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